molecular formula C20H20BrNO3 B1519355 1-Boc-4-BENZYLOXY-3-BROMOINDOLE CAS No. 914349-26-1

1-Boc-4-BENZYLOXY-3-BROMOINDOLE

Cat. No.: B1519355
CAS No.: 914349-26-1
M. Wt: 402.3 g/mol
InChI Key: UACXJDPPSVYRDI-UHFFFAOYSA-N
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Description

1-Boc-4-Benzyloxy-3-bromoindole (CAS 914349-26-1) is a high-value, protected indole derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C20H20BrNO3 and a molecular weight of 402.282, features both a bromine atom and a benzyloxy group on the indole core, making it a key substrate for further functionalization through cross-coupling reactions and other transformations . Its core structure is related to privileged scaffolds used in the development of small molecule therapeutics, particularly kinase inhibitors that target key signaling pathways in diseases such as cancer . The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability during synthesis and allows for selective deprotection under mild acidic conditions, offering researchers precise control over synthetic sequences . As a multifunctional building block, it is instrumental in exploring structure-activity relationships and creating novel compounds for biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-15(21)18-16(22)10-7-11-17(18)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACXJDPPSVYRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654336
Record name tert-Butyl 4-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
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Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

914349-26-1
Record name 1,1-Dimethylethyl 3-bromo-4-(phenylmethoxy)-1H-indole-1-carboxylate
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Record name tert-Butyl 4-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
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Record name 4-(Benzyloxy)-3-bromo-1H-indole, N-BOC protected
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Synthetic Methodologies for 1 Boc 4 Benzyloxy 3 Bromoindole

General Strategies for Indole (B1671886) Ring Construction Relevant to Substituted Indoles

The indole nucleus is a prominent scaffold in a vast array of natural products and pharmacologically active compounds. openmedicinalchemistryjournal.comnih.gov Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles remains a significant focus in organic chemistry. While a direct synthesis for 1-Boc-4-benzyloxy-3-bromoindole is not extensively detailed in the public domain, its synthesis would rely on the strategic functionalization of a pre-formed indole ring or the construction of the indole core with the desired substituents already in place or in a protected form. The general strategies for constructing the indole ring are, therefore, highly relevant. These methods can be broadly categorized into classical approaches that have been refined over more than a century.

Classical Indole Synthesis Approaches

The classical methods for indole synthesis are foundational, each offering distinct advantages and substrate scope compatibilities. These historic named reactions continue to be workhorses in synthetic organic chemistry, often adapted and modified for the preparation of complex and substituted indoles.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. scienceinfo.comwikipedia.org The reaction involves the cyclization of an arylhydrazine with an aldehyde or ketone under acidic conditions. scienceinfo.comwikipedia.org The versatility of this method allows for the synthesis of a wide variety of substituted indoles by choosing appropriately substituted starting materials. tcichemicals.com

The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃). wikipedia.org The mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A key wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

For the synthesis of a 4-benzyloxy-substituted indole, one would start with a (4-benzyloxyphenyl)hydrazine. For instance, the reaction of 4-benzyloxyphenylhydrazine (B1269750) hydrochloride with 4-benzyloxypropiophenone (B33055) in refluxing ethanol (B145695) has been used to synthesize 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. google.com This demonstrates the applicability of the Fischer synthesis for preparing indoles with benzyloxy substituents.

A significant modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope. wikipedia.org However, the Fischer indole synthesis does have limitations; for example, it fails with acetaldehyde, precluding the direct synthesis of the parent indole. scienceinfo.com

Key Features of Fischer Indole Synthesis:

Feature Description
Reactants Aryl hydrazines and aldehydes or ketones tcichemicals.com
Catalysts Brønsted or Lewis acids wikipedia.org
Key Step wikipedia.orgwikipedia.org-sigmatropic rearrangement of an enamine intermediate wikipedia.org

| Versatility | Allows for a wide range of substituents on the indole ring scienceinfo.com |

The Madelung synthesis, reported by Walter Madelung in 1912, involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org This base-catalyzed thermal cyclization is particularly useful for the preparation of 2-alkynylindoles, which are not readily accessible through electrophilic substitution. wikipedia.org

The reaction typically employs sodium or potassium alkoxides as the base in solvents like hexane (B92381) or tetrahydrofuran (B95107) at temperatures ranging from 200–400 °C. wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-substituent. wikipedia.org The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after a required hydrolysis step, yields the indole. wikipedia.org

Modifications to the Madelung synthesis have been developed to overcome the harsh reaction conditions. The introduction of electron-withdrawing groups on the N-aryl portion can facilitate the initial deprotonation under milder conditions. researchgate.net Furthermore, the Smith-modified Madelung synthesis utilizes organolithium reagents to react with esters or carboxylic acids, proceeding through an intramolecular heteroatom Peterson olefination to form the indole. wikipedia.org This modification has broadened the scope to include a variety of substituted anilines. wikipedia.org

The Reissert indole synthesis is a method for producing indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The reaction begins with the condensation of the two starting materials in the presence of a base, typically potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate then undergoes a reductive cyclization, commonly using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org This acid can subsequently be decarboxylated by heating to afford the corresponding indole. wikipedia.org

This method has been employed in the synthesis of 4-benzyloxyindole (B23222), starting from 6-benzyloxy-2-nitrotoluene. orgsyn.org The process involved condensation with ethyl oxalate, reductive cyclization, hydrolysis of the resulting ester, and finally decarboxylation to yield the desired product. orgsyn.org A modification of the Reissert reaction involves an intramolecular version where the ring-opening of a furan (B31954) provides the necessary carbonyl for cyclization. wikipedia.org

The Leimgruber-Batcho indole synthesis is a highly efficient and popular two-step method for producing indoles from o-nitrotoluenes. wikipedia.org It has become a favored alternative to the Fischer indole synthesis due to the commercial availability of many starting materials and the high yields and mild conditions of the reaction. wikipedia.org

The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. orgsyn.orgwikipedia.org The resulting β-amino- or β-dialkylaminostyrene derivative is typically a deeply colored compound due to its extended conjugation. wikipedia.org The second step is a reductive cyclization of this intermediate to form the indole. wikipedia.org Common reducing agents include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or sodium hydrosulfite. wikipedia.org

This method is particularly well-suited for preparing indoles with various substituents on the benzene (B151609) ring and those unsubstituted at the 2- and 3-positions. clockss.org For example, 4-benzyloxyindole has been synthesized in high yield starting from 6-benzyloxy-2-nitrotoluene using this methodology. orgsyn.orgkzoo.edu Recent advancements have focused on developing one-pot versions of this reaction to simplify the procedure and increase efficiency. journalijar.com

Steps in the Leimgruber-Batcho Synthesis of 4-Benzyloxyindole:

Step Reactants Product
1 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal, pyrrolidine (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene orgsyn.org

The Larock indole synthesis, or Larock heteroannulation, is a powerful and versatile palladium-catalyzed reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This one-pot reaction generally provides high yields and excellent regioselectivity for 2,3-disubstituted indoles. ub.edu

The reaction is typically carried out using a palladium(II) catalyst, a carbonate base, and a chloride source like LiCl. wikipedia.org The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org The subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org

N-substituted o-iodoanilines, such as N-acetyl or N-tosyl derivatives, are often used successfully. wikipedia.org The scope of the reaction is broad, and it has been adapted for solid-phase synthesis and the preparation of complex polycyclic indole-containing structures. ub.edu The use of heterogeneous palladium catalysts has also been explored to improve the sustainability of the process. ub.edu While direct application to this compound is not explicitly detailed, the principles of the Larock synthesis could be adapted, potentially by using a suitably substituted o-iodoaniline and an alkyne that would lead to the desired substitution pattern after cyclization and further functionalization.

Modern Catalytic Approaches for Indole Core Formation

The indole scaffold is a ubiquitous motif in a vast array of natural products and pharmaceutical agents. Consequently, the development of efficient and versatile methods for its synthesis has been a major focus of chemical research. Modern catalytic approaches have largely superseded classical methods, offering improved yields, milder reaction conditions, and greater functional group tolerance.

Metal-Catalyzed Cyclization Strategies (e.g., Pd, Cu, Ni, Au)

Transition-metal catalysis has become an indispensable tool for the construction of the indole nucleus. These methods often involve intramolecular cyclization reactions of appropriately substituted anilines or related precursors.

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are widely used for various indole syntheses, including Heck, Suzuki, and Sonogashira couplings, which can be adapted to form the indole ring. For instance, the palladium-catalyzed cyclization of o-alkynyl- or o-alkenyl-anilines is a powerful strategy.

Copper (Cu)-Catalyzed Reactions: Copper catalysts are often employed in Ullmann-type couplings and radical cascade cyclizations to form the indole scaffold. acs.orgnih.gov For example, a copper-catalyzed [3 + 2] cycloaddition reaction has been developed to synthesize pyrrolo[1,2-a]indole derivatives. acs.orgnih.gov

Nickel (Ni)-Catalyzed Reactions: Nickel catalysis provides a cost-effective alternative to palladium for certain cross-coupling reactions. A nickel-catalyzed tandem cyclization of 1,6-diynes with indolines or indoles has been described, proceeding through a dual C-H bond activation to yield fused indole and carbazole (B46965) derivatives. nih.gov

Gold (Au)-Catalyzed Reactions: Gold catalysts have shown unique reactivity in promoting the cyclization of functionalized anilines. For instance, gold-catalyzed radical cyclization on an indole has been reported. acs.org

A comparative overview of these metal-catalyzed strategies is presented in the table below.

Metal CatalystTypical Reaction TypeKey Advantages
Palladium (Pd) Cross-coupling (Heck, Suzuki, Sonogashira), C-H activationHigh efficiency, broad substrate scope
Copper (Cu) Ullmann coupling, Radical cyclizationCost-effective, unique reactivity in certain cyclizations acs.orgnih.gov
Nickel (Ni) Cross-coupling, C-H activationLower cost than palladium, effective for specific transformations nih.gov
Gold (Au) Alkyne/allene activation, Radical cyclizationMild reaction conditions, unique selectivity acs.org
C-H Activation and Functionalization Methods for Indole Synthesis

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis and functionalization of indoles. thieme-connect.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

The regioselective functionalization of the indole core, particularly at the less reactive positions of the benzene ring (C4-C7), remains a significant challenge. nih.govnih.gov The use of directing groups attached to the indole nitrogen is a common and effective strategy to achieve site selectivity. nih.govnih.gov For instance, the installation of a directing group can facilitate the arylation, olefination, acylation, and alkylation at specific positions. nih.gov Rhodium(III)-catalyzed double C-H functionalization of indoles with cyclopropenones has been developed for the synthesis of cyclopenta[b]indole (B15071945) scaffolds. acs.org

Green and Electrocatalytic Synthesis Methods for Indoles

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to indole synthesis, focusing on the use of safer solvents, renewable starting materials, and energy-efficient processes. tandfonline.com

Electrosynthesis has emerged as a powerful and sustainable alternative to traditional methods that often rely on stoichiometric and sometimes toxic oxidants. rsc.orgacs.org Electrocatalytic methods can be used for the dehydrogenative cyclization of 2-vinylanilides to produce 3-substituted and 2,3-disubstituted indoles. acs.org Furthermore, an electrocatalytic triamination of alkynes has been reported for the controllable synthesis of functionalized indolines and indoles, avoiding the use of transition metals and terminal oxidants. rsc.org The use of visible-light photocatalysis has also been demonstrated for the intracellular synthesis of indoles from ortho-azido styrylarenes. nih.gov

Regioselective Introduction of Specific Substituents on the Indole Core

The synthesis of this compound requires the precise introduction of three different substituents at specific positions of the indole ring.

N-Protection Strategies at Indole Nitrogen (N-1)

The protection of the indole nitrogen is often a crucial step in the synthesis of substituted indoles to prevent undesired side reactions and to modulate the reactivity of the indole ring.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions. rsc.org

The installation of the Boc group is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A common and efficient method involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in a solvent like acetonitrile. rsc.org This method generally proceeds in high yield. rsc.org It is important to control the stoichiometry of Boc₂O, as a large excess can lead to the formation of side products. rsc.org

Bromination at the C-3 Position of Indoles

The functionalization of the indole core is a critical aspect of synthesizing derivatives like this compound. The introduction of a bromine atom specifically at the C-3 position is a key transformation.

Electrophilic substitution is the most common method for halogenating indoles. nih.gov Due to the electron-rich nature of the indole ring system, it readily reacts with electrophiles. nih.govquora.com A variety of brominating agents can be employed, but N-bromosuccinimide (NBS) is among the most frequently used due to its ease of handling as a crystalline solid and its ability to provide a controlled, low-level concentration of electrophilic bromine. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comyoutube.com

The reaction with NBS is typically performed in a suitable organic solvent. While some electron-rich aromatic compounds require a Lewis acid catalyst for bromination, the high reactivity of the indole nucleus often allows the reaction to proceed without one. nih.govmissouri.edu Other reagents capable of effecting the bromination of indoles include bromine (Br₂) itself, though its use can sometimes lead to over-bromination or side reactions. nih.gov Electrochemical methods that generate a bromine cation have also been developed as a sustainable alternative. mdpi.com

Table 2: Common Reagents for Electrophilic Bromination of Indoles

ReagentAbbreviationCommon UseReference
N-BromosuccinimideNBSPreferred for selective C-3 bromination nih.govwikipedia.org
BromineBr₂Can be used, but may lack selectivity nih.gov
Sodium Bromide/OxidantNaBrUsed in oxidative bromination methods mdpi.com

This table highlights common reagents for the electrophilic bromination of the indole ring.

The indole ring has several positions available for substitution, but the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. nih.govquora.com This inherent reactivity is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate (the arenium ion) formed during the substitution process. Resonance structures show that attack at C-3 allows the positive charge to be delocalized without disrupting the aromaticity of the benzene portion of the molecule.

Protection of the indole nitrogen with an electron-withdrawing group like Boc is crucial. This N-protection prevents N-bromination and other side reactions, thereby directing the electrophile cleanly to the C-3 position. acs.org While C-3 is the most reactive site, the choice of protecting group on the nitrogen can influence the outcome of functionalization. For instance, in certain nickel-catalyzed reactions, changing the N-protecting group from Boc to pivaloyl (Piv) can switch the regioselectivity of a reaction from C-2 to C-3. nih.gov However, for direct electrophilic bromination, the N-Boc group reliably facilitates substitution at the C-3 position.

Introduction of the Benzyloxy Group at the C-4 Position

The final key structural element is the benzyloxy group at the C-4 position of the indole ring. Introducing substituents at the C-4 position is often more challenging than at other positions due to the lower nucleophilicity of this site. nih.gov

There are several general strategies for accessing indoles with substituents on the benzene ring, including the C-4 position:

Building the indole ring from a pre-functionalized benzene derivative: This is a common approach where a substituted aniline (B41778) is used as the starting material for cyclization reactions (e.g., Fischer, Reissert, or Larock indole syntheses). core.ac.ukorgsyn.org

Direct C-H functionalization of the indole core: This is a more modern and atom-economical approach, but regioselective functionalization at C-4 can be difficult to achieve. nih.govcore.ac.uk

Cycloaddition strategies: Intramolecular cycloadditions can be used to construct the bicyclic indole system with substituents already in place on the benzenoid ring. nih.gov

A practical and widely used pathway to 4-benzyloxyindole involves the synthesis of an intermediate 4-hydroxyindole (B18505). nih.govresearchgate.net Various methods exist to prepare 4-hydroxyindole, often starting from precursors like 1,3-cyclohexanedione. google.comgoogle.com Once 4-hydroxyindole is obtained, the hydroxyl group serves as a handle for introducing the benzyloxy group.

The introduction of the benzyloxy group is typically accomplished via a Williamson ether synthesis on a 4-hydroxyindole precursor. chemimpex.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction (Sₙ2) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

Synthesis of 4-hydroxyindole from appropriate acyclic or cyclic precursors. researchgate.netgoogle.comsigmaaldrich.com

O-alkylation of 4-hydroxyindole with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., NaH). google.comgoogle.com

Once 4-benzyloxyindole is synthesized kzoo.edusigmaaldrich.com, the subsequent steps to arrive at the target molecule, this compound, would involve N-protection with a Boc group, followed by the regioselective C-3 bromination as described in the sections above.

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached through both divergent and convergent synthetic strategies. The choice between these pathways often depends on the availability of starting materials, desired scale, and the need for structural diversity in a research program.

A common and practical approach to this compound is a divergent synthesis . This strategy begins with a common, readily accessible intermediate, which is then sequentially functionalized to introduce the desired substituents. In this case, a logical starting point is the synthesis of 4-benzyloxyindole, from which the target compound can be obtained through a two-step functionalization sequence. This approach is advantageous when a library of related compounds is desired, as the late-stage introduction of different protecting groups or halogens can be readily achieved from a common precursor.

Optimization of Stepwise Functional Group Introduction and Protection

Step 1: Synthesis of 4-Benzyloxyindole

A well-established method for the synthesis of 4-benzyloxyindole starts from 2-methyl-3-nitrophenol. The key transformations involve O-benzylation, followed by a condensation reaction and subsequent reductive cyclization.

StepReactionKey ReagentsTypical Conditions
1aO-BenzylationBenzyl chloride, K₂CO₃DMF, 90°C
1bCondensationN,N-Dimethylformamide dimethyl acetal, PyrrolidineDMF, 110°C
1cReductive CyclizationRaney Nickel, Hydrazine hydrateTHF/Methanol (B129727), 45-50°C

Step 2: N-Boc Protection of 4-Benzyloxyindole

The protection of the indole nitrogen with a Boc group is a critical step to modulate the reactivity of the indole ring and to direct subsequent electrophilic substitution to the C3 position. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

ParameterConditionRationale
ReagentDi-tert-butyl dicarbonate (Boc₂O)Commercially available and effective Boc-protecting agent.
Base4-(Dimethylamino)pyridine (DMAP)Catalytic amounts significantly accelerate the reaction.
SolventDichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are good at solubilizing the reactants.
TemperatureRoom TemperatureThe reaction generally proceeds efficiently at ambient temperature.

Step 3: C3-Bromination of 1-Boc-4-benzyloxyindole

With the indole nitrogen protected, the electron-rich pyrrole (B145914) ring is activated for electrophilic substitution, with the C3 position being the most nucleophilic. N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the regioselective bromination of N-protected indoles at the C3 position. wikipedia.org

ParameterConditionRationale
ReagentN-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine, minimizing over-bromination.
SolventTetrahydrofuran (THF) or Carbon tetrachloride (CCl₄)Aprotic solvents that do not react with NBS.
Temperature0°C to Room TemperatureLower temperatures can improve selectivity and minimize side reactions.

Challenges and Strategies for Yield and Purity in Multi-Step Indole Synthesis

Challenges:

Regioselectivity of Bromination: While N-protection strongly directs bromination to the C3 position, there is a possibility of minor side products arising from bromination at other positions on the indole nucleus, particularly if the reaction is not carefully controlled.

Over-bromination: The use of excess brominating agent or harsh reaction conditions can lead to the formation of di- or tri-brominated indole derivatives, which can be difficult to separate from the desired mono-brominated product.

Purification of Intermediates: Each step in the synthesis requires careful purification to remove unreacted starting materials, reagents, and byproducts. The polarity of the intermediates can vary significantly, necessitating the use of different chromatographic techniques.

Lability of the Boc Group: The Boc protecting group is sensitive to acidic conditions. Care must be taken during workup and purification to avoid premature deprotection.

Handling of Reagents: Some of the reagents used, such as hydrazine hydrate, are hazardous and require careful handling and appropriate safety precautions.

Strategies for Maximizing Yield and Purity:

Careful Stoichiometry: Precise control over the stoichiometry of reagents, particularly the brominating agent (NBS), is essential to minimize over-bromination.

Temperature Control: Performing the bromination reaction at low temperatures (e.g., 0°C) can enhance the regioselectivity and reduce the formation of side products.

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive intermediates and reagents.

Optimized Workup Procedures: The workup for each step should be designed to effectively remove excess reagents and byproducts. For example, a quench with sodium thiosulfate (B1220275) can be used to remove any remaining bromine after the bromination step.

Chromatographic Purification: Flash column chromatography is often necessary to isolate the desired product at each stage. The choice of solvent system for chromatography is critical for achieving good separation.

Recrystallization: For solid products, recrystallization can be a highly effective method for achieving high purity.

By carefully considering these synthetic strategies and addressing the inherent challenges, this compound can be synthesized in a reliable and efficient manner, providing a valuable building block for further chemical exploration.

Chemical Reactivity and Transformations of 1 Boc 4 Benzyloxy 3 Bromoindole

Reactivity of the Bromo-Substituent at C-3

The bromine atom at the C-3 position of the indole (B1671886) ring is the primary site for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, enabling transformations such as metal-halogen exchange and numerous palladium-catalyzed cross-coupling reactions.

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. For 1-Boc-4-benzyloxy-3-bromoindole, this typically involves treatment with a strong organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace the bromine atom with lithium. This generates a potent C-3 lithiated indole nucleophile.

The reaction is kinetically controlled and extremely rapid, often requiring cryogenic temperatures (e.g., -78 °C to -100 °C) to prevent undesirable side reactions, such as the degradation of the Boc protecting group or attack on other electrophilic sites within the molecule. wikipedia.orgsigmaaldrich.com The rate of exchange follows the general trend of I > Br > Cl. wikipedia.org The resulting 3-lithioindole intermediate is not isolated but is immediately quenched in situ with a suitable electrophile (E+), allowing for the introduction of a wide variety of substituents at the C-3 position.

A key challenge with N-H containing indoles is the acidity of the N-H proton, which would be preferentially abstracted by the organolithium reagent. The Boc group on the indole nitrogen in this compound circumvents this issue, directing reactivity to the C-Br bond. In studies on related 3-bromoindoles, a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been used to effect a bromine-magnesium exchange under non-cryogenic conditions, forming a more stable Grignard-type reagent that can then be functionalized. rsc.org

Table 1: General Conditions for Metal-Halogen Exchange on 3-Bromoindoles

Reagent(s)Typical ConditionsIntermediate FormedKey FeaturesReference
n-BuLi or t-BuLiTHF or Et₂O, -100 °C to -78 °C3-LithioindoleVery fast reaction; requires cryogenic temperatures to ensure chemoselectivity. sigmaaldrich.com
i-PrMgCl, then n-BuLiTHF, -20 °C to 0 °C3-MagnesioindoleMilder conditions compared to direct lithiation; avoids issues with acidic protons on unprotected indoles. rsc.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming new bonds. The C-3 bromine of this compound serves as an excellent handle for these transformations, enabling the construction of intricate molecular architectures under relatively mild conditions. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

The formation of new carbon-carbon bonds at the C-3 position is readily achieved using several named cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the 3-bromoindole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction is known for its high functional group tolerance and the use of non-toxic and stable boron reagents. A variety of aryl, heteroaryl, and even some alkyl boronic acids can be coupled to the 3-position of the indole core. Common catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with bases such as K₂CO₃ or Cs₂CO₃ in solvent mixtures like dioxane/water or DMF. nih.govorganic-chemistry.org

Stille Coupling: The Stille reaction utilizes organostannanes (R-SnBu₃) as the coupling partner. wikipedia.orgnrochemistry.com It is highly versatile and tolerates a wide array of functional groups. organic-chemistry.org The primary drawback is the toxicity of the tin reagents and byproducts, which can complicate purification. nrochemistry.comresearchgate.net The reaction is catalyzed by palladium complexes like Pd(PPh₃)₄, often with additives such as LiCl or Cu(I) salts to facilitate the transmetalation step. orgsyn.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of the 3-bromoindole with an organozinc reagent. wikipedia.orgnrochemistry.com Organozinc compounds are more reactive than their boron or tin counterparts, which can lead to faster reaction times and milder conditions. wikipedia.org The reaction is catalyzed by either palladium or nickel complexes. wikipedia.orgnrochemistry.com A study on the synthesis of tryptophan derivatives demonstrated the successful Negishi coupling of N-tosyl-3-bromoindole using a Pd₂(dba)₃ catalyst with a sterically hindered ferrocenyl ligand (Q-PHOS), showcasing its utility for complex molecule synthesis. orgsyn.org

Table 2: Representative Conditions for C-C Cross-Coupling of 3-Bromoindoles

ReactionOrganometallic ReagentTypical CatalystTypical Base/AdditiveSolventReference
Suzuki-MiyauraAr-B(OH)₂ or Ar-B(pin)Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF organic-chemistry.orgnih.gov
StilleAr-SnBu₃, Alkenyl-SnBu₃Pd(PPh₃)₄, Pd₂(dba)₃LiCl, CuIDMF, Dioxane nrochemistry.comorgsyn.org
NegishiAr-ZnCl, Alkyl-ZnClPd₂(dba)₃/Ligand, Ni(acac)₂None requiredTHF, DMF wikipedia.orgorgsyn.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen (C-N) bonds. organic-chemistry.orgwikipedia.org It involves the palladium-catalyzed coupling of an aryl halide, such as this compound, with a primary or secondary amine. organic-chemistry.org The reaction requires a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs₂CO₃). organic-chemistry.orgorganic-chemistry.org This transformation allows for the direct installation of a wide range of amino groups at the C-3 position, providing access to compounds of significant interest in medicinal chemistry. The choice of ligand is crucial and has been the subject of extensive development to broaden the scope of compatible amines and reaction conditions. organic-chemistry.org

Hydrodebromination is the process of replacing a bromine atom with a hydrogen atom. This reductive dehalogenation can be a useful synthetic step to access the corresponding 3-unsubstituted indole from the 3-bromo precursor after other desired modifications have been made elsewhere in the molecule. The rate of dehalogenation is related to the carbon-halogen bond strength, with the C-Br bond being weaker and thus more readily cleaved than a C-Cl bond. nih.gov

Several methods are available for the hydrodebromination of aryl bromides:

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This approach is often highly efficient but may also reduce other functional groups if not controlled.

Transfer Hydrogenation: A safer alternative to using H₂ gas, this method employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate (B1220265), or cyclohexene (B86901), in the presence of a palladium catalyst. organic-chemistry.org

Radical Dehalogenation: These methods proceed via a radical mechanism and often show high functional group tolerance. liv.ac.uk Reagent systems such as sodium hydride (NaH) in 1,4-dioxane (B91453) have been developed for the reduction of aryl bromides and chlorides. liv.ac.uk Photoredox catalysis using visible light in combination with a hydrogen atom donor also provides a mild and chemoselective route for dehalogenation. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions at C-3 (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig)

Reactivity and Manipulation of the Benzyloxy Group at C-4

The 4-benzyloxy group serves primarily as a protecting group for the C-4 hydroxyl functionality. Its key transformation is debenzylation to unmask the phenol. This is most commonly achieved through catalytic hydrogenation.

The standard procedure involves treating the substrate with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. wikipedia.org An alternative and often milder method is transfer hydrogenation, which avoids the use of pressurized H₂ gas. In this approach, a hydrogen donor like cyclohexene or ammonium formate is used with the palladium catalyst. organic-chemistry.org For example, the debenzylation of 5-benzyloxyindole (B140440) has been successfully carried out using a Pd(0) catalyst in ethanol (B145695) with cyclohexene and a catalytic amount of acetic acid at elevated temperatures. organic-chemistry.org Another effective system for debenzylation is palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), sometimes referred to as Pearlman's catalyst, which is particularly effective for cleaving benzyl (B1604629) ethers. wikipedia.org The choice of conditions can be tailored to ensure the selective removal of the benzyl group without affecting other sensitive functionalities, such as the Boc group or other reducible moieties that may be present in the molecule.

Table 3: Common Compound Names

Abbreviation/Common NameFull Chemical Name
This compoundtert-butyl 4-(benzyloxy)-3-bromo-1H-indole-1-carboxylate
Boctert-Butoxycarbonyl
n-BuLin-Butyllithium
t-BuLitert-Butyllithium
THFTetrahydrofuran (B95107)
i-PrMgClIsopropylmagnesium chloride
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
DMFDimethylformamide
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)
Q-PHOS1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene
Pd(OAc)₂Palladium(II) acetate
BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Xantphos4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
NaOtBuSodium tert-butoxide
Pd/CPalladium on carbon
Pd(OH)₂/CPalladium hydroxide on carbon (Pearlman's catalyst)

Selective Cleavage of Benzyloxy Ether to Hydroxyl

The benzyloxy group at the C-4 position serves as a robust protecting group for the hydroxyl functionality. Its removal is a key step in many synthetic routes, unmasking the hydroxyl group for further reactions. A common and effective method for the selective cleavage of benzyl ethers is through the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). organic-chemistry.org This reagent allows for debenzylation under mild conditions, which is crucial for substrates bearing other sensitive functional groups. organic-chemistry.org The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or ether, and it demonstrates high selectivity, leaving other protecting groups such as silyl (B83357) ethers and esters intact. organic-chemistry.org This method provides a valuable alternative to harsher deprotection protocols that might lead to decomposition of the starting material. organic-chemistry.org

Participation in Intramolecular Cyclization or Rearrangement Processes

The presence of the bromo substituent at C-3 and the potential for a free hydroxyl group at C-4 (after debenzylation) sets the stage for intramolecular cyclization reactions. These reactions are powerful tools for the construction of polycyclic indole derivatives. rsc.org For example, under appropriate conditions, the hydroxyl group can act as a nucleophile, displacing the bromine atom in an intramolecular fashion to form a new heterocyclic ring fused to the indole core. Such cyclizations can be promoted by various catalysts, including copper-based systems, which have been shown to be effective in domino intramolecular C–N and C–O bond-forming reactions. rsc.org These processes can lead to the facile assembly of complex structures like oxazino[3,2-a]indoles from readily available starting materials. rsc.org Furthermore, the strategic placement of functional groups can also facilitate rearrangement processes, leading to novel molecular scaffolds.

Reactivity and Deprotection of the Boc Group at N-1

The tert-butyloxycarbonyl (Boc) group at the N-1 position of the indole ring plays a multifaceted role in the reactivity and stability of this compound. It not only protects the indole nitrogen but also influences the regioselectivity of reactions and prevents undesirable side reactions. researchgate.netnih.gov

Selective Deprotection Methods (e.g., Acidic Conditions, NaBH₄)

The Boc group is renowned for its stability towards a wide range of reagents, including nucleophiles and bases, yet it can be readily removed under acidic conditions. organic-chemistry.orgnih.gov This orthogonality is a cornerstone of its utility in multi-step synthesis. researchgate.net Trifluoroacetic acid (TFA) is a commonly employed reagent for Boc deprotection, often used in a solvent like dichloromethane. researchgate.net The reaction proceeds via cleavage of the tert-butyl carbamate (B1207046), generating the free indole. organic-chemistry.org

Interestingly, while the Boc group is generally stable to basic conditions, specific methods have been developed for its removal under non-acidic conditions. For instance, a catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at ambient temperature has been shown to be highly effective for the deprotection of N-Boc on indoles. researchgate.net Another noteworthy method involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol. While NaBH₄ is primarily a reducing agent, it has been observed to selectively deprotect N-Boc from certain nitrogen heterocycles, including indoles, under specific conditions. arkat-usa.org However, the success of this method can be substrate-dependent, and in some cases, unexpected deprotection can occur as a side reaction. reddit.com Other mild methods for Boc deprotection include the use of oxalyl chloride in methanol. nih.gov

Table 1: Selective Deprotection Methods for the N-Boc Group

Reagent/Condition Description Selectivity
Trifluoroacetic Acid (TFA) Standard acidic condition for Boc removal. researchgate.net Generally high, but can affect other acid-labile groups.
Sodium Methoxide (NaOMe) in MeOH Mild basic condition. researchgate.net Highly selective for N-Boc on indoles and related heterocycles. researchgate.net
Sodium Borohydride (NaBH₄) in EtOH Mild reducing agent that can effect deprotection. arkat-usa.org Can be selective, but may lead to unexpected deprotection in some substrates. arkat-usa.orgreddit.com
Oxalyl Chloride in MeOH Mild deprotection method. nih.gov Effective for a range of N-Boc protected compounds. nih.gov

Influence of the Boc Group on Regioselectivity in Lithiation and Other Reactions

The N-Boc group exerts a significant directing effect in various chemical reactions, most notably in lithiation. The bulky tert-butoxycarbonyl group can direct lithiation to specific positions on the indole ring, a phenomenon that is crucial for regioselective functionalization. whiterose.ac.uk For instance, in N-Boc protected indoles, lithiation often occurs at the C-2 position due to the directing effect of the Boc group. whiterose.ac.uk This regioselectivity is a powerful tool for introducing electrophiles at a position that might otherwise be difficult to functionalize. The presence of the Boc group can also influence the regioselectivity of other reactions, such as iridium-catalyzed C-H borylation, where it can direct borylation to the C-3 position. nih.gov

Impact on Indole Ring Stability and Side Reaction Prevention

The indole ring itself is susceptible to oxidation and polymerization under certain reaction conditions. The N-Boc group plays a crucial role in enhancing the stability of the indole ring by decreasing its electron density and steric hindrance around the nitrogen atom. rsc.org This protection prevents unwanted side reactions, such as N-alkylation or oxidation, that can occur with unprotected indoles. rsc.org The stability conferred by the Boc group is particularly important when performing reactions on other parts of the molecule that might otherwise affect the sensitive indole nucleus. researchgate.net

Other Potential Reaction Sites and Regioselectivity Considerations

Reactivity of Indole Ring Positions (e.g., C-2, C-5, C-6, C-7) in the Presence of Existing Substituents

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. While the C-3 position is generally the most nucleophilic and reactive site in unsubstituted indoles, the introduction of substituents dramatically alters this landscape. ic.ac.uk In this compound, the existing groups—a bulky tert-butyloxycarbonyl (Boc) group at N-1, a benzyloxy group at C-4, and a bromine atom at C-3—collectively influence the reactivity of the remaining positions.

C-2 Position: With the C-3 position blocked by a bromine atom, the C-2 position becomes a primary site for certain reactions. Electrophilic substitution at C-2 is generally less favorable than at C-3 because it disrupts the aromaticity of the benzene (B151609) ring in the transition state. rsc.org However, in 3-substituted indoles, electrophiles can add to the C-3 position, followed by a rearrangement to the C-2 position. rsc.orgquimicaorganica.org Metalation reactions, such as lithiation, followed by quenching with an electrophile, can also be directed to the C-2 position. For instance, treatment with a strong base like n-butyllithium can lead to the formation of a 2-lithioindole species, which can then react with various electrophiles. clockss.org Palladium-catalyzed cross-coupling reactions are also effective for functionalizing the C-2 position. acs.org

Benzene Ring Positions (C-5, C-6, and C-7): The benzenoid portion of the indole ring is generally less reactive towards electrophiles than the pyrrole (B145914) ring. However, functionalization of these positions is crucial for the synthesis of many biologically active compounds. acs.org The regioselectivity of substitution on the benzene ring is dictated by the directing effects of the existing substituents.

C-5 and C-7 Positions: The benzyloxy group at C-4 is an ortho-, para-directing group. Therefore, electrophilic aromatic substitution would be expected to occur at the C-5 and C-7 positions. However, the bulky Boc group at N-1 can sterically hinder attack at the C-7 position. nih.gov Directing groups can be employed to achieve high regioselectivity for C-7 functionalization. nih.gov

Metal-halogen exchange is a powerful tool for functionalizing the benzene ring of bromoindoles. acs.org Starting with the corresponding bromoindoles, regiochemically pure lithiated indoles can be generated and subsequently reacted with electrophiles to introduce substituents at specific positions. acs.org

The following table summarizes the potential reactivity of the different positions in the this compound molecule:

PositionPotential ReactionsInfluencing Factors
C-2 Electrophilic substitution (via rearrangement), Lithiation, Cross-couplingBlocked C-3 position, Reaction conditions
C-5 Electrophilic aromatic substitution, C-H activationOrtho-directing effect of C-4 benzyloxy group
C-6 Electrophilic aromatic substitution, C-H activationElectronic effects of substituents
C-7 Electrophilic aromatic substitution, C-H activationOrtho-directing effect of C-4 benzyloxy group, Steric hindrance from N-1 Boc group

Electronic and Steric Effects of Substituents on Reaction Pathways

The outcome of a chemical reaction is a delicate balance between electronic and steric effects. In this compound, each substituent exerts a distinct influence on the reactivity of the indole ring.

Electronic Effects:

C-4 Benzyloxy Group: The benzyloxy group is an electron-donating group through resonance. It increases the electron density of the benzene portion of the indole ring, particularly at the ortho (C-5) and para (C-7, relative to the attachment point) positions, making them more susceptible to electrophilic attack.

C-3 Bromo Group: The bromine atom is an electron-withdrawing group through induction but can donate electron density through resonance. Its primary role in many reactions is to serve as a leaving group in cross-coupling reactions or to direct metalation to the C-2 position.

The interplay of these electronic effects determines the most likely site of reaction. For instance, in electrophilic aromatic substitution, the activating effect of the benzyloxy group will compete with the deactivating effect of the Boc group, and the precise outcome will depend on the specific electrophile and reaction conditions.

Steric Effects:

N-Boc Group: The tert-butyl group of the Boc protecting group is sterically demanding. This bulkiness can hinder the approach of reagents to the adjacent C-2 and C-7 positions, thereby directing reactions to less sterically crowded sites like C-5 and C-6.

C-4 Benzyloxy Group: The benzyloxy group also possesses significant steric bulk, which can influence the accessibility of the neighboring C-5 position.

The combination of electronic and steric effects can be strategically exploited to control the regioselectivity of reactions. For example, in cases where electronic factors might favor reaction at a sterically hindered position, a less bulky reagent or different reaction conditions might be employed to favor the sterically accessible site.

The following table provides a summary of the electronic and steric effects of the substituents:

SubstituentElectronic EffectSteric Effect
N-Boc Electron-withdrawingHigh
C-4 Benzyloxy Electron-donatingModerate
C-3 Bromo Electron-withdrawing (inductive), Electron-donating (resonance)Low

Strategies for Minimizing Undesired Side Reactions (e.g., Dimerization, Multimerization)

The high reactivity of the indole nucleus can sometimes lead to undesired side reactions, such as dimerization or multimerization, particularly under acidic conditions or with highly reactive intermediates. nih.gov Strategies to mitigate these side reactions are crucial for achieving high yields of the desired product.

Protecting Groups: The use of a protecting group on the indole nitrogen, such as the Boc group in the title compound, is a primary strategy to prevent side reactions. The electron-withdrawing nature of the Boc group reduces the nucleophilicity of the indole ring, thereby decreasing its propensity to undergo self-condensation or polymerization.

Reaction Conditions: Careful control of reaction conditions is essential.

Reagent Stoichiometry: Using the correct stoichiometry of reagents can prevent the presence of excess reactive species that could lead to undesired pathways.

Solvent: The choice of solvent can influence reaction rates and selectivities.

Use of Directing Groups: As discussed previously, directing groups can be employed to steer the reaction to a specific site, thereby minimizing reactions at other, more reactive positions that might lead to side products.

Flow Chemistry: Continuous flow chemistry offers a powerful method for controlling highly reactive intermediates. By maintaining low concentrations of reactive species and providing precise control over reaction time and temperature, flow chemistry can significantly reduce the formation of dimers and other byproducts. uni-muenchen.de

Specific Reaction Considerations:

Lithiation Reactions: In lithiation reactions, the choice of base and the order of addition are critical. For instance, deprotonating the indole NH with a base like potassium hydride before performing a metal-halogen exchange with an organolithium reagent can lead to cleaner reactions. acs.org The use of mixed magnesium and lithium reagents can also offer improved selectivity and reduce side reactions under non-cryogenic conditions. nih.gov

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the choice of ligand, catalyst, and reaction conditions can be optimized to favor the desired coupling product over side reactions like homocoupling. nih.govnih.gov

By implementing these strategies, chemists can effectively navigate the complex reactivity of substituted indoles like this compound and achieve the desired chemical transformations with high efficiency and selectivity.

Advanced Spectroscopic and Computational Analysis in the Study of 1 Boc 4 Benzyloxy 3 Bromoindole

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for deducing the molecular architecture of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum of 1-Boc-4-benzyloxy-3-bromoindole would provide critical information about the number of different types of protons and their immediate electronic environment. Key expected signals would include:

A singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, typically found in the upfield region around 1.6 ppm.

A singlet for the two benzylic protons of the benzyloxy group, expected around 5.1-5.3 ppm.

A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the indole (B1671886) core and the benzyl (B1604629) group. The proton at the C2 position of the indole ring would likely appear as a distinct singlet. The coupling patterns of the protons on the 4-benzyloxy substituted ring would provide definitive information about their relative positions.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR by providing information about the carbon framework of the molecule. Expected key resonances would include:

The carbonyl carbon of the Boc group, typically resonating around 150 ppm.

The quaternary carbon of the Boc group, appearing near 84-85 ppm, and the methyl carbons around 28 ppm.

The benzylic carbon of the benzyloxy group, expected in the range of 70-75 ppm.

A series of signals in the aromatic region (100-160 ppm) for the carbons of the indole and benzyl rings. The position of the bromine-substituted C3 carbon would be significantly influenced by the halogen's electronic effects.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton coupling networks, helping to assign protons within the aromatic systems. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the substituents on the indole ring.

Expected ¹H NMR Data Expected ¹³C NMR Data
Chemical Shift (ppm) Assignment
~1.6 (s, 9H)-C(CH₃)₃ (Boc)
~5.2 (s, 2H)-O-CH₂-Ph
~6.7-7.6 (m)Aromatic H
~7.8 (s, 1H)Indole C2-H

Table 1: Predicted NMR Spectroscopic Data for this compound. This table is predictive and based on typical chemical shifts for the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A strong absorption band around 1725-1745 cm⁻¹ corresponding to the C=O stretching vibration of the Boc protecting group.

Several bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations within the aromatic indole and benzyl rings.

C-O stretching vibrations for the ether linkage of the benzyloxy group and the ester part of the Boc group, typically found in the 1050-1250 cm⁻¹ region.

C-H stretching vibrations for the aromatic and aliphatic protons.

Vibrational Frequency (cm⁻¹) Functional Group Assignment
~3100-3000Aromatic C-H Stretch
~2980-2850Aliphatic C-H Stretch
~1735C=O Stretch (Boc)
~1600, ~1490, ~1450Aromatic C=C Stretch
~1250, ~1150C-O Stretch
~1100C-N Stretch

Table 2: Predicted Infrared (IR) Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound (C₂₀H₂₀BrNO₃), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ and an [M+H]⁺ peak with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Key fragmentation pathways would likely involve the loss of the tert-butyl group ([M-56]⁺), the entire Boc group ([M-100]⁺), and the benzyl group ([M-91]⁺). These fragmentation patterns provide corroborating evidence for the presence of these substituents.

m/z (mass-to-charge ratio) Possible Fragment
401/403[M]⁺ (Molecular ion)
345/347[M - C₄H₈]⁺
301/303[M - Boc]⁺
310[M - C₇H₇]⁺
91[C₇H₇]⁺ (Benzyl cation)
57[C₄H₉]⁺ (tert-butyl cation)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to the π → π* transitions of the conjugated indole and benzyloxy systems. The exact positions of the absorption maxima (λ_max) would be influenced by the substituents on the indole ring.

X-Ray Crystallography for Solid-State Structural Determination

For a definitive and unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsional angles of the molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. Such data is invaluable for understanding the molecule's solid-state properties and for validating the results of computational models. As of the latest review, no public crystal structure data for this compound is available.

Computational Chemistry and Theoretical Investigations

In conjunction with experimental techniques, computational chemistry offers a powerful avenue for investigating the structural and electronic properties of molecules. Using methods such as Density Functional Theory (DFT), it is possible to:

Optimize the geometry of this compound to predict its most stable conformation.

Calculate theoretical NMR and IR spectra, which can be compared with experimental data to aid in spectral assignment.

Determine electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information provides insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack.

Theoretical investigations can also be used to explore the conformational landscape of the molecule, particularly the rotational barriers around the C-O bond of the benzyloxy group and the C-N bond of the Boc group.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing insights that are often difficult to obtain through experimental means alone.

For this compound, DFT calculations would typically be initiated with a geometry optimization to determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, various electronic properties can be calculated.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in predicting how a molecule will interact with other reagents.

For this compound, the HOMO would likely be distributed over the electron-rich indole ring system, indicating its propensity to act as a nucleophile. Conversely, the LUMO would be expected to have significant contributions from the C-Br bond and the Boc-protected nitrogen, highlighting potential sites for nucleophilic attack or electron acceptance. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

Molecular OrbitalEnergy (eV)Primary Atomic Contributions (Predicted)
HOMO-6.2Indole ring (C2, C3, N1)
LUMO-1.5C3-Br bond, Boc group (C=O)
HOMO-LUMO Gap4.7-

Note: The values in this table are illustrative and would require specific DFT calculations to be confirmed.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Determination

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map of this compound, the oxygen atoms of the Boc group's carbonyl and the benzyloxy ether would exhibit regions of strong negative electrostatic potential (typically colored red or yellow), making them susceptible to interaction with electrophiles or acting as hydrogen bond acceptors. The area around the bromine atom and the hydrogen on the indole nitrogen (if it were deprotected) would likely show positive potential (colored blue), indicating them as potential sites for nucleophilic attack. The indole ring itself would present a nuanced potential surface, reflecting the interplay of the various substituents.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools for mapping out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. This allows for a detailed understanding of the reaction mechanism.

Elucidation of Regioselectivity and Stereoselectivity

For a molecule like this compound, which has multiple potential reaction sites, understanding the factors that govern regioselectivity is critical. For instance, in cross-coupling reactions, substitution could occur at the C3-Br bond or potentially at other positions on the indole or benzene (B151609) rings. DFT calculations can be used to model the transition states for each possible reaction pathway. The pathway with the lowest activation energy will be the most kinetically favored, thus predicting the regiochemical outcome. Similarly, if chiral centers are formed during a reaction, computational analysis can help predict which stereoisomer will be preferentially formed.

Energy Profiles and Kinetic Considerations of Key Synthetic Steps

By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. This profile visually represents the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction rates and yields.

Conformational Analysis using Computational Methods

The three-dimensional shape, or conformation, of a molecule can have a significant impact on its reactivity and biological activity. This compound has several rotatable bonds, including those in the Boc and benzyloxy groups. Computational conformational analysis can be used to identify the various stable conformers and their relative energies.

This analysis typically involves systematically rotating the key dihedral angles and calculating the energy at each point. The resulting potential energy surface reveals the low-energy conformers. Understanding the conformational preferences is important, as only certain conformations may be reactive in a particular chemical transformation.

Strategic Applications of 1 Boc 4 Benzyloxy 3 Bromoindole in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The indole (B1671886) nucleus is a privileged scaffold found in a vast array of natural products, many of which exhibit significant biological activities. nih.gov The strategic placement of functional groups in 1-Boc-4-benzyloxy-3-bromoindole makes it an ideal starting material for the synthesis of complex natural products, particularly indole alkaloids and other biologically active indole derivatives.

Intermediacy in the Synthesis of Indole Alkaloids

Indole alkaloids represent a large and structurally diverse class of natural products with a wide spectrum of pharmacological properties. encyclopedia.pub The synthesis of these complex molecules often requires a modular approach, where key fragments are assembled in a convergent manner. nih.gov this compound serves as a key intermediate in the synthesis of various indole alkaloids. For instance, its 3-bromo position allows for the introduction of various substituents through cross-coupling reactions, a pivotal step in building the intricate frameworks of these natural products. The Boc-protecting group ensures the stability of the indole core during these transformations, while the benzyloxy group can be readily deprotected at a later stage to reveal a hydroxyl group, a common feature in many indole alkaloids.

The utility of related bromoindoles in alkaloid synthesis has been demonstrated in the total synthesis of dictyodendrins, where a bromoindole derivative was a key precursor for constructing the pyrrolocarbazole core. kyoto-u.ac.jp Similarly, the synthesis of dimeric indole alkaloids often involves the coupling of two functionalized indole units, a process where a bromoindole can act as an electrophilic partner. jst.go.jp

Contribution to the Synthesis of Diverse Biologically Active Indole Derivatives

Beyond the realm of alkaloids, this compound is instrumental in the synthesis of a wide range of biologically active indole derivatives. The indole moiety is a common feature in compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.goveasychair.org The ability to functionalize the 3-position of the indole ring via the bromo substituent allows for the creation of libraries of novel indole derivatives with diverse biological profiles.

For example, the synthesis of novel substituted indole derivatives often involves the reaction of a bromoindole with various coupling partners. researchgate.net This approach has been used to generate compounds with potential therapeutic value, highlighting the importance of this compound as a versatile starting material. easychair.orgresearchgate.net

Precursor for Medicinal Chemistry Scaffolds

The development of new drugs often relies on the design and synthesis of novel molecular scaffolds that can be decorated with various functional groups to optimize their pharmacological properties. researchgate.net this compound serves as an excellent precursor for such scaffolds due to its inherent reactivity and the strategic placement of its functional groups.

Synthesis of Novel Substituted Indole Derivatives with Potential Therapeutic Value

The 3-position of the indole ring is a key site for modification in the design of new therapeutic agents. researchgate.net The bromine atom in this compound provides a handle for introducing a wide variety of substituents through well-established cross-coupling methodologies. This allows medicinal chemists to systematically explore the structure-activity relationships of novel indole derivatives.

For instance, the synthesis of novel piperazine-substituted indole derivatives has been shown to yield compounds with significant anti-inflammatory and antioxidant activities. The ability to readily introduce such substituents onto the indole core, facilitated by a precursor like this compound, is crucial for the discovery of new drug candidates.

Role in the Development of Advanced Drug Candidates

The journey from a promising lead compound to an advanced drug candidate is a long and arduous process that requires extensive optimization of the molecule's properties. topra.org The versatility of this compound allows for the iterative modification of indole-based scaffolds, a key step in this optimization process.

For example, the discovery of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine as a potent pan-HER inhibitor highlights the potential of bromoindole derivatives in the development of targeted cancer therapies. nih.gov This discovery underscores the importance of having access to versatile building blocks like this compound for the rapid exploration of chemical space and the identification of advanced drug candidates.

Enabling Chemical Modifications and Derivatizations for Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of large numbers of molecules to identify new hits. selleckchem.com this compound is an ideal starting material for the generation of such libraries due to its amenability to a wide range of chemical modifications.

The reactive bromine atom at the 3-position can be readily displaced by a variety of nucleophiles or used in cross-coupling reactions to introduce a diverse array of substituents. The Boc-protecting group ensures that the indole nitrogen does not interfere with these reactions, and it can be easily removed under acidic conditions to allow for further derivatization at this position. The benzyloxy group can also be cleaved to reveal a free hydroxyl group, which can then be further functionalized. This multi-faceted reactivity allows for the rapid and efficient generation of large and diverse compound libraries based on the indole scaffold.

The table below summarizes the key reactive sites of this compound and the types of modifications they enable:

Reactive SitePositionPotential Modifications
Bromine3Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions; Nucleophilic aromatic substitution
Boc Group1Deprotection to reveal the N-H group for acylation, alkylation, etc.
Benzyloxy Group4Cleavage to reveal a hydroxyl group for etherification, esterification, etc.

This versatility makes this compound a powerful tool for medicinal chemists seeking to explore the chemical space around the indole scaffold and discover new molecules with therapeutic potential.

Diversification Strategies based on Bromine and Benzyloxy Functionalities

The true synthetic power of this compound lies in the orthogonal reactivity of its bromine and benzyloxy groups. The C-3 bromine serves as a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, while the benzyloxy group acts as a stable protecting group for a phenolic hydroxyl, which can be unveiled at a later synthetic stage.

The C-3 bromo substituent is primed for a host of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in medicinal chemistry for creating new C-C and C-N bonds, allowing for the introduction of a wide array of substituents into the indole core. nih.govchemrxiv.org The reactivity of aryl bromides in such transformations is well-established, making the C-3 position of the indole a reliable point for diversification. thieme-connect.deresearchgate.net

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling : This reaction enables the formation of a C-C bond between the indole C-3 position and various sp2-hybridized carbon atoms. nih.gov By reacting this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base, a diverse range of aryl or vinyl groups can be installed. mdpi.commdpi-res.com This method is noted for its mild conditions and tolerance of numerous functional groups. nih.gov

Sonogashira Coupling : To introduce C-C triple bonds, the Sonogashira reaction is employed, coupling the 3-bromoindole with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper salts, is a powerful method for synthesizing arylalkynes and conjugated enynes, which are valuable structures in materials science and natural product synthesis. libretexts.orgnih.gov Copper-free conditions have also been developed to circumvent issues like alkyne homocoupling. nih.gov

Heck Reaction : The Heck reaction allows for the arylation or vinylation of alkenes. thieme-connect.delibretexts.org In this context, this compound would be coupled with an alkene to form a new C-C bond at the C-3 position, yielding a 3-alkenylindole derivative. nih.govmdpi.com This transformation is a cornerstone of C-C bond formation and does not require the pre-generation of organometallic reagents from the alkene component. nih.gov

Buchwald-Hartwig Amination : For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples the 3-bromoindole with a primary or secondary amine, providing direct access to 3-aminoindole derivatives. nih.gov The development of specialized phosphine (B1218219) ligands has vastly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under mild conditions. chemrxiv.orgwikipedia.org

These diversification strategies are summarized in the interactive table below.

Reaction NameCoupling PartnerReagents ExampleResulting C-3 Substituent
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄, K₂CO₃Aryl or Vinyl
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NAlkynyl
Heck AlkenePd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, XantPhos, NaOtBuAmino (NR₂)

Complementing the diversification at the C-3 position, the C-4 benzyloxy group serves as a robust protecting group for the corresponding phenol. This group is stable to a wide range of non-reductive conditions, including those typically used for the aforementioned cross-coupling reactions. Its strategic removal is a key step in the synthesis of many biologically active 4-hydroxyindoles, such as the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). wikipedia.orgnih.gov The synthesis of psilocin and its derivatives often involves the construction of the C-3 side chain from a 4-benzyloxyindole (B23222) precursor, followed by late-stage deprotection. nih.govacs.orgdiva-portal.org The most common method for cleaving the benzyl (B1604629) ether is catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), which cleanly yields the free hydroxyl group. nih.govorgsyn.org

ReactionReagentsFunctional Group Transformation
Debenzylation H₂, Pd/C-OCH₂Ph → -OH

Application in Tandem Reactions and Multi-Component Processes

The true elegance of modern synthetic chemistry is often showcased in tandem or cascade reactions, where multiple bond-forming events occur in a single pot, avoiding the need for isolation of intermediates. mdpi.comrsc.org Similarly, multi-component reactions (MCRs) assemble three or more starting materials in one operation, offering remarkable efficiency and molecular complexity generation. acs.orgrsc.org The structure of this compound is ideally suited for incorporation into such efficient processes.

A plausible tandem strategy involves an initial palladium-catalyzed cross-coupling at the C-3 position, followed by an intramolecular cyclization. For instance, a Sonogashira coupling with a propargyl amine derivative could install an alkyne-tethered nucleophile. thieme-connect.de Subsequent intramolecular cyclization, potentially catalyzed by a different metal or reagent in the same pot, could then forge a new ring system fused to the indole core. Cascade reactions that combine an intermolecular amination with an intramolecular Heck cyclization have been successfully used to construct indole rings from o-haloanilines, demonstrating the feasibility of such sequential transformations. nih.gov This highlights the potential of using the C-3 bromine as a linchpin for building complex polycyclic frameworks in a single operation. nih.gov

The following table outlines a hypothetical tandem Sonogashira/cyclization sequence:

StepReaction TypeReactantIntermediate/Product
1 Sonogashira CouplingHC≡C-CH₂NHR1-Boc-4-benzyloxy-3-(3-aminoprop-1-yn-1-yl)indole
2 Intramolecular CyclizationGold or Lewis Acid CatalystPolycyclic Indole Derivative

In the realm of MCRs, this compound can serve as the halide component in a palladium-catalyzed three-component coupling. For example, the reaction of an aryl halide, an alkyne, and an amine can lead to complex propargylamines. While specific examples starting with this exact indole are not prominent, the principles of MCRs involving indoles, aldehydes, and active methylene (B1212753) compounds are well-documented for creating diverse 3-substituted indoles. rsc.orgresearchgate.netresearchgate.net The combination of the reactive C-Br bond and the protected indole nitrogen makes this compound a promising candidate for the discovery of novel MCRs to rapidly generate libraries of complex indole-based molecules. nih.govnih.gov

Future Research Directions and Innovations

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing complex molecules like derivatives of 1-Boc-4-benzyloxy-3-bromoindole is intrinsically linked to the development of more efficient and environmentally benign synthetic methodologies.

Green Chemistry Approaches (e.g., Photocatalysis, Biocatalysis) for Indole (B1671886) Functionalization

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste and energy consumption. researchgate.net For the functionalization of this compound, photocatalysis and biocatalysis offer promising avenues.

Photocatalysis , which utilizes visible light to drive chemical reactions, presents a mild and powerful tool for C-H activation and cross-coupling reactions. mdpi.comnih.gov Future research could focus on the direct C-H functionalization of the indole core of this compound, bypassing the need for pre-functionalized starting materials. For instance, light-driven protocols could enable the introduction of various substituents at positions C-2, C-5, C-6, or C-7, regions that are traditionally less reactive. researchgate.netresearchgate.net The development of novel photocatalysts that can selectively activate specific C-H bonds in the presence of the bromo and benzyloxy functionalities will be a key area of investigation.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. nih.gov While the direct biocatalytic functionalization of this compound has not been extensively reported, the potential is significant. Enzymes could be engineered to perform selective debenzylation, Boc-deprotection, or even catalyze cross-coupling reactions at the C-3 position. This would not only provide a greener alternative to traditional methods but also open up possibilities for creating chiral derivatives with high enantiomeric purity. nih.gov

Green Chemistry ApproachPotential Application to this compoundAnticipated Advantages
Photocatalysis Direct C-H functionalization at C-2, C-5, C-6, C-7Mild reaction conditions, high atom economy, access to novel derivatives. mdpi.comnih.gov
Biocatalysis Selective deprotection, asymmetric synthesis, enzymatic cross-couplingHigh selectivity, use of renewable resources, reactions in aqueous media. nih.govnih.gov

Flow Chemistry and Microreactor Technology for Scalable and Controlled Synthesis

Flow chemistry , where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of indole derivatives, including enhanced safety, improved reaction control, and ease of scalability. mdpi.comnih.govucsb.edu The application of flow chemistry to Suzuki-Miyaura cross-coupling reactions of bromo-substituted heterocycles is well-documented and can be directly applied to this compound for the introduction of aryl or heteroaryl groups at the C-3 position. researchgate.net

Microreactor technology further enhances the benefits of flow chemistry by providing superior heat and mass transfer due to the high surface-area-to-volume ratio of the reaction channels. ucsb.edu This allows for precise control over reaction parameters, enabling the use of highly reactive intermediates and exothermic reactions that are difficult to manage in traditional batch reactors. Future research will likely focus on developing integrated multi-step flow syntheses starting from this compound to produce complex target molecules without the need for isolating intermediates. nih.govchemanager-online.com This approach significantly reduces reaction times and waste generation. acs.org

TechnologyPotential Application to this compoundKey Benefits
Flow Chemistry Suzuki-Miyaura coupling, multi-step synthesis of derivativesEnhanced safety, scalability, improved reproducibility. nih.govresearchgate.netnih.gov
Microreactor Technology Reactions with hazardous reagents, precise control of exothermic reactionsSuperior heat and mass transfer, rapid optimization, minimized waste. ucsb.edu

Exploration of Novel Reactivity Patterns and Transformations

Beyond established synthetic methods, the future lies in uncovering and exploiting new ways to functionalize the indole nucleus of this compound.

Unconventional Functionalization Strategies for Indole Derivatives

The inherent reactivity of the indole core typically directs electrophilic substitution to the C-3 position. However, recent advances have focused on developing strategies for the functionalization of other positions, particularly the benzene (B151609) ring (C-4 to C-7). researchgate.netresearchgate.net For this compound, this is particularly relevant as the C-4 position is already substituted. Future research will likely explore directing group strategies to achieve selective C-H functionalization at the C-5, C-6, and C-7 positions. bohrium.com Furthermore, radical-based transformations and transition-metal-catalyzed C-H activation are powerful tools to introduce novel functional groups that are not accessible through traditional ionic pathways. mdpi.com

Asymmetric Transformations Involving this compound

The development of catalytic asymmetric methods to introduce chirality is a major goal in modern organic synthesis. nih.govacs.orgmdpi.com For this compound, the C-3 bromine atom serves as a handle for cross-coupling reactions that can be rendered asymmetric. Future work will likely focus on the development of novel chiral ligands for transition metals (e.g., palladium, copper, nickel) that can effectively control the stereochemistry of these transformations. Additionally, organocatalysis, which uses small organic molecules as catalysts, provides a powerful metal-free alternative for asymmetric functionalization. nih.gov The catalytic asymmetric Friedel-Crafts reaction of indoles is a well-established method that could be adapted for the enantioselective introduction of substituents at the C-2 position of this compound, potentially after a bromine-lithium exchange at C-3. nih.gov

Transformation TypePotential Application to this compoundExpected Outcome
Unconventional C-H Functionalization Selective functionalization of the benzene ring (C-5, C-6, C-7)Access to a wider range of structurally diverse indole derivatives. researchgate.netresearchgate.netbohrium.com
Asymmetric Catalysis Enantioselective cross-coupling at C-3, asymmetric functionalization at C-2Synthesis of chiral indole derivatives for applications in medicinal chemistry. nih.govnih.govacs.orgmdpi.com

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. rsc.orgrsc.orgacs.org

For this compound, computational modeling can be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule and predict the most likely sites for electrophilic, nucleophilic, and radical attack. This information can guide the development of new functionalization strategies.

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of catalytic reactions, helping to explain observed selectivities and guide the optimization of reaction conditions.

Design Novel Catalysts: By modeling the interactions between the substrate and a catalyst, it is possible to design new ligands or catalysts with improved activity and selectivity for specific transformations involving this compound.

The synergy between computational prediction and experimental validation will be crucial in accelerating the discovery and development of new synthetic methods for this important class of compounds.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms represents a key avenue for future innovation. These systems, which combine robotics, software, and specialized chemical reactors, enable the rapid and systematic synthesis of large numbers of compounds, a process that is inefficient and time-consuming via traditional manual methods.

Automated synthesis platforms are increasingly employed in the pharmaceutical industry to expedite the drug discovery process. These platforms allow for the execution of numerous reactions in parallel, significantly increasing the output of novel chemical entities for biological screening. The use of miniaturized and automated technologies, such as those employing acoustic droplet ejection (ADE), facilitates high-throughput reaction screening on a nanomole scale, reducing waste and conserving valuable reagents. This approach allows for the rapid exploration of reaction conditions and the compatibility of various building blocks.

For a molecule like this compound, its primary utility in an automated setting lies in its capacity as a scaffold for diversification. The bromine atom at the 3-position is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. Automated liquid handling systems can dispense solutions of the bromoindole into multi-well plates, followed by the addition of a diverse library of coupling partners (e.g., boronic acids, organostannanes, alkenes, or alkynes) and the catalyst system.

The data generated from these high-throughput experiments can be used to train machine learning models to predict reaction outcomes and optimize conditions, further accelerating the discovery of new drug candidates.

Below is a conceptual data table illustrating how a high-throughput Suzuki coupling experiment with this compound might be designed and the expected outcomes tracked on an automated platform.

Table 1: Conceptual High-Throughput Suzuki Coupling of this compound

Well ID Coupling Partner (Arylboronic Acid) Catalyst/Ligand System Solvent Yield (%) (Automated Analysis) Purity (LC-MS)
A1 Phenylboronic acid Pd(PPh₃)₄ Dioxane/H₂O 85 >95%
A2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Dioxane/H₂O 88 >95%
A3 3-Pyridylboronic acid Pd(dppf)Cl₂ Toluene 75 >90%
B1 Phenylboronic acid Pd(dppf)Cl₂ Toluene 92 >98%
B2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Toluene 95 >98%

This systematic approach allows for the rapid generation of a library of 3-arylindoles derived from the common this compound precursor. Subsequent automated deprotection of the Boc and/or benzyloxy groups could further expand the chemical diversity of the synthesized library. The ability to perform these multi-step sequences in an automated fashion is a significant area of development in synthetic chemistry.

The ultimate goal of integrating compounds like this compound into these platforms is to shorten the design-make-test-analyze (DMTA) cycle in drug discovery. By rapidly producing diverse libraries of molecules and obtaining their biological and physicochemical data, researchers can more quickly identify structure-activity relationships and design improved compounds.

Q & A

Q. What are the key considerations for synthesizing 1-Boc-4-benzyloxy-3-bromoindole with high purity?

  • Methodological Answer : Synthesis typically involves sequential protection, bromination, and functionalization steps. Key considerations include:
  • Protection of the indole nitrogen using Boc (tert-butoxycarbonyl) to prevent unwanted side reactions.
  • Bromination at the 3-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Validate purity with HPLC (≥95%) and confirm structural integrity via 1^1H/13^13C NMR and HRMS .
  • Critical Note : Trace moisture can hydrolyze the Boc group; use anhydrous solvents and inert atmospheres .

Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer :
  • NMR Analysis :
  • 1^1H NMR: Identify benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and Boc group protons (δ 1.2–1.6 ppm as a singlet).
  • 13^13C NMR: Confirm Boc carbonyl (δ 150–155 ppm) and bromine-induced deshielding at C3 (δ 110–120 ppm).
  • Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., C₂₀H₂₁BrN₂O₃: calculated 432.07, observed 432.06).
  • IR Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm⁻¹) and benzyl ether C-O stretch (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during bromination of 4-benzyloxyindole derivatives?

  • Methodological Answer :
  • Competing Pathways : Over-bromination or ring-opening can occur under excessive Br₂ or acidic conditions.
  • Optimization Strategies :
  • Use low-temperature bromination (0–5°C) to suppress side reactions.
  • Monitor reaction progress via TLC every 15 minutes.
  • Quench excess bromine with Na₂S₂O₃ to prevent degradation.
  • Data Contradiction Example : Some studies report higher yields with NBS/CH₃COOH, while others prefer Br₂/FeCl₃. Resolution requires kinetic studies (e.g., in situ IR or UV-vis monitoring) to identify rate-determining steps .

Q. What advanced techniques can elucidate the stability of this compound under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., Boc group loss at ~150°C).
  • pH-Dependent Degradation : Incubate in buffers (pH 2–12) at 40°C for 24h; analyze degradation products via LC-MS.
  • Key Findings :
  • Acidic Conditions : Boc deprotection dominates (yielding 4-benzyloxy-3-bromoindole).
  • Basic Conditions : Benzyl ether cleavage occurs, forming 3-bromoindole-4-ol.
  • Recommendation : Store at ≤–20°C in inert, anhydrous environments .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices for electrophilic attack.
  • Predicted Reactivity :
  • C5 Position : Highest electron density due to benzyloxy and bromine substituents.
  • Validation : Compare computed vs. experimental outcomes (e.g., Pd-catalyzed coupling at C5).
  • Contradiction Analysis : Discrepancies between DFT and experimental results may arise from solvent effects or steric hindrance; refine models with implicit solvation (e.g., SMD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.